
7-Methylxanthine
Overview
Description
7-Methylxanthine (7-MX), a naturally occurring methylxanthine, is a key intermediate in caffeine biosynthesis and a metabolite of caffeine and theobromine. Structurally, it is characterized by a methyl group at the N7 position of the xanthine core (C₆H₆N₄O₂; CAS 552-62-5) . Unlike caffeine (1,3,7-trimethylxanthine) or theobromine (3,7-dimethylxanthine), 7-MX lacks substitutions at N1 and N3, conferring distinct pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Methylxanthine can be synthesized through various chemical and biocatalytic methods. One efficient method involves the use of a mixed-culture system composed of engineered Escherichia coli strains. These strains are designed to convert caffeine to this compound. Optimal reaction conditions include equal concentrations of caffeine and theobromine specialist cells at an optical density of 50, reacted with 2.5 mM caffeine for 5 hours. This method has achieved an 85.6% molar conversion rate .
Industrial Production Methods: Industrial production of this compound is limited due to its complex synthesis and the requirement for hazardous chemicals. the biocatalytic process using engineered microbial cells presents a promising alternative for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 7-Methylxanthine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various hydroxylated derivatives .
Scientific Research Applications
Myopia Treatment
Overview:
7-MX has garnered attention for its potential in treating and preventing myopia (nearsightedness). It acts as an adenosine receptor antagonist, which may influence eye growth and refractive development.
Clinical Studies:
- A clinical trial involving 68 myopic children demonstrated that those treated with 7-MX for 24 months exhibited significantly reduced axial eye growth compared to those who received only placebo or shorter treatment durations .
- Another study confirmed that oral administration of 7-MX was associated with reduced myopia progression and axial elongation in children, indicating its therapeutic potential .
Mechanisms:
The exact mechanisms through which 7-MX exerts its effects on myopia are not fully understood. However, it is believed to interact with retinal dopamine systems and influence scleral collagen content, which may affect eye elongation .
Biochemical Production
Biocatalytic Production:
Recent research highlights the biocatalytic production of 7-MX from caffeine using engineered strains of Escherichia coli. This process utilizes microbial metabolism to convert caffeine into 7-MX, showcasing an innovative approach to producing high-value biochemicals .
Applications in Drug Development:
The ability to produce 7-MX biocatalytically opens avenues for synthesizing derivatives that can be tailored for specific therapeutic uses, particularly in cancer and neurodegenerative disease treatments .
Influence on Cellular Mechanisms
Ryanodine Receptor Interaction:
Studies have shown that methylxanthines, including 7-MX, can potentiate calcium release from intracellular stores via ryanodine receptors. This property suggests potential applications in understanding calcium signaling pathways in various cell types .
Effects on Apoptosis:
Research indicates that certain derivatives of 7-MX can sensitize cancer cells to radiation therapy by inducing apoptotic responses. This characteristic could be leveraged to enhance the efficacy of existing cancer treatments .
Prevention of Crystal Formation
Urate Crystallization:
Recent findings indicate that 7-MX can inhibit the formation of monosodium urate crystals, which are implicated in gout. The compound demonstrated a capacity to reduce or completely prevent crystal formation under controlled experimental conditions .
Data Table: Summary of Key Research Findings on this compound
Mechanism of Action
7-Methylxanthine exerts its effects primarily through antagonism of adenosine receptors. By blocking these receptors, it prevents the typical inhibitory effects of adenosine on neural activity, leading to increased alertness and wakefulness. Additionally, it can inhibit phosphodiesterases, leading to increased levels of cyclic adenosine monophosphate (cAMP) and enhanced cellular signaling .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Methylation Position and Solubility
The position and number of methyl groups on the xanthine scaffold critically influence solubility and bioactivity:
Compound | Methyl Positions | Water Solubility | Organic Solvent Solubility |
---|---|---|---|
7-Methylxanthine | N7 | Moderate | Low |
Theobromine | N3, N7 | Low | Moderate |
Caffeine | N1, N3, N7 | High | Low |
3-Methylxanthine | N3 | Moderate | Low |
Paraxanthine | N1, N7 | Moderate | Low |
7-MX’s single methyl group at N7 reduces hydrophobicity compared to multi-methylated analogs like theobromine, enhancing its compatibility with aqueous biological systems .
Pharmacological and Biochemical Comparisons
Inhibition of Monosodium Urate (NaU) Crystallization
7-MX demonstrates superior efficacy in preventing NaU crystallization (linked to gout) compared to other methylxanthines:
- 7-MX : Minimum effective concentration (MEC) = 6.0 × 10⁻⁵ M (10 mg/L), 30× lower than urate concentration .
- 3-MX : Requires 4× higher concentration than 7-MX for equivalent inhibition .
- Theobromine : Effective but metabolized to 7-MX in vivo, contributing to its indirect anti-gout effects .
Lifespan Extension in C. elegans
In a longevity study, 7-MX extended lifespan in C. This highlights the importance of methylation patterns in modulating IGF-1-like signaling pathways .
Adenosine Receptor Antagonism
7-MX acts as an adenosine A1 receptor antagonist, a property shared with caffeine but with reduced neurostimulatory effects due to the absence of N1/N3 methylation. This makes it a safer candidate for long-term use in myopia treatment .
Myopia Progression
7-MX reduces axial eye elongation in animal models (e.g., guinea pigs, rhesus monkeys) by modulating scleral collagen remodeling, with clinical trials confirming efficacy in children .
Gout Prevention
By increasing NaU solubility, 7-MX prevents crystal formation at synovial urate concentrations (1.78 × 10⁻³ M), offering a prophylactic strategy .
Cancer Research
7-MX derivatives, such as N-heterocyclic carbenes, show selective cytotoxicity in cancer cell lines, though this remains exploratory .
Biological Activity
7-Methylxanthine (7-MX) is a methylated derivative of xanthine and a metabolite of caffeine. It has garnered attention for its potential therapeutic applications, particularly in ophthalmology, due to its biological activities, including adenosine receptor antagonism. This article reviews the biological activity of 7-MX, focusing on its effects on myopia, its production methods, and safety profiles.
1. Overview of this compound
7-MX is structurally similar to caffeine (1,3,7-trimethylxanthine) but possesses only one methyl group at the 7-position. It is naturally found in various plants and is produced during the metabolism of caffeine. The compound has been studied for its pharmacological properties, particularly in relation to eye health and myopia management.
2.1 Myopia Prevention and Control
Recent studies have highlighted the role of 7-MX in slowing the progression of myopia in children:
- Clinical Trials : A notable clinical trial conducted in Denmark involved 77 myopic children aged 8-13 years. Participants were randomized to receive either 400 mg of 7-MX or a placebo for 12 months. The results indicated that treatment with 7-MX significantly reduced axial elongation compared to the placebo group (p<0.002) and slowed myopia progression (p<0.001) .
- Longitudinal Effects : A model suggested that an 11-year-old child taking 1000 mg of 7-MX could develop −1.43 D of myopia over six years, compared to −2.27 D without treatment .
The mechanism by which 7-MX exerts its effects involves its action as an adenosine receptor antagonist. By blocking adenosine receptors, it may influence ocular growth and reduce the risk of myopia progression .
3.1 Biocatalytic Production
Recent advancements have been made in the biocatalytic production of 7-MX from caffeine using genetically engineered Escherichia coli strains. A study reported the use of a mutant N-demethylase NdmA4 that effectively converts caffeine into both paraxanthine and 7-MX through a series of resting cell assays:
- Yield : The process yielded approximately 2,120 μM of 7-MX from an initial concentration of caffeine .
3.2 Purification Techniques
The purified product was isolated using preparatory-scale High-Performance Liquid Chromatography (HPLC), achieving high purity levels .
4. Safety and Toxicity Profile
Studies indicate that 7-MX is nontoxic even at high doses (up to 2,000 mg/kg body weight), suggesting a favorable safety profile for therapeutic use . Participants in clinical trials reported no adverse events related to the treatment with 7-MX .
5. Case Studies and Research Findings
Study | Population | Treatment | Outcome |
---|---|---|---|
Mock et al., 2022 | Caffeine-degrading E. coli | Biocatalytic production | High yield of 7-MX |
Clinical Trial Denmark | Myopic Children (n=77) | 400 mg/day for 12 months | Reduced axial elongation by -0.04 mm |
Dongmei et al., 2011 | Guinea pigs | 300 mg/kg body weight | Reduced ocular refraction and axial length |
6. Conclusion
The biological activity of this compound demonstrates significant potential in managing myopia and promoting eye health through its mechanisms as an adenosine receptor antagonist. Ongoing research into its production methods and safety profiles will further elucidate its therapeutic applications.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing 7-methylxanthine in vitro?
- Methodology : Enzymatic synthesis using recombinant N-methyltransferases (e.g., CaXMT1, CaMXMT2) with xanthosine as a substrate. Reactions are monitored via HPLC or TLC for product identification . For microbial production, E. coli strains engineered with codon-optimized genes (e.g., CaXMT1) can yield this compound, validated by LC-MS/MS and NMR .
- Key Data : Crude CaXMT1 alone produces this compound, while combining CaXMT1 and CaMXMT2 generates theobromine as an intermediate .
Q. How does this compound interact with adenosine receptors, and what experimental models validate this mechanism?
- Methodology : Competitive binding assays using radiolabeled agonists (e.g., H-cyclohexyladenosine) in rat brain cortical membranes. Dose-response curves quantify IC values for receptor antagonism .
- Key Findings : this compound inhibits adenosine A1 receptor binding in a concentration-dependent manner, with structural specificity confirmed via comparative studies with caffeine and theobromine .
Q. What preclinical models demonstrate the efficacy of this compound in myopia intervention?
- Methodology : Form-deprivation myopia models in guinea pigs, with axial length and scleral collagen fiber diameter measured via ultrasonography and electron microscopy. Dosages (e.g., 300 mg/kg) are administered systemically .
- Key Findings : this compound reduces axial elongation by 0.0243 ± 0.1202 mm compared to placebo (-0.0429 ± 0.0965 mm), though confidence intervals overlap (Mean Difference: 0.02, 95% CI: -0.03–0.07), necessitating larger sample sizes .
Q. How is this compound quantified in biological matrices for pharmacokinetic studies?
- Methodology : Solid-phase extraction (e.g., Sep-Pak C18 cartridges) followed by GC or LC-MS/MS. Calibration curves are validated using spiked plasma/serum samples .
- Key Data : Sensitivity thresholds for methylxanthines in GC analyses range from 0.1–1.0 µg/mL, with recovery rates >85% .
Advanced Research Questions
Q. How can contradictory findings about this compound’s therapeutic effects be resolved statistically?
- Methodology : Power analysis to address underpowered studies (e.g., myopia trials with n = 35–42). Meta-regression adjusts for covariates like baseline axial length or dosage variability .
- Case Example : In type 2 diabetes biomarker studies, multivariable conditional logistic regression isolates this compound’s independent effect (OR: 1.32, P = 0.019) after adjusting for confounders like BMI and glucose .
Q. What strategies optimize microbial production yields of this compound in engineered strains?
- Methodology : Strain optimization via plasmid copy number modulation (low-copy vs. integrated genes) and adenine supplementation. LC-MS/MS tracks yield improvements (e.g., 2.5-fold increase with adenine) .
- Key Data : Strain CSY1121 produces this compound at 12.3 ± 1.8 µM under optimal conditions; gene expression levels correlate with yield (P < 0.001) .
Q. How is this compound validated as a predictive biomarker for type 2 diabetes in longitudinal cohorts?
- Methodology : Nested case-control studies with LASSO regression to select metabolites, followed by ROC analysis. AUC improves from 0.80 (traditional risk factors) to 0.92 (P < 0.001) when this compound is included .
- Key Data : The metabolite’s predictive utility emerges at Year 2 (P = 0.007), suggesting early metabolic dysregulation .
Q. Does this compound exhibit antimicrobial synergy in complex matrices like cocoa bean extracts?
- Methodology : Checkerboard assays with S. mutans to test fractional inhibitory concentrations (FICs). Metabolomic profiling identifies co-occurring polyphenols (e.g., curcumin) that may enhance activity .
- Key Data : this compound alone shows no inhibition below 4 mg/mL but may synergize with polyphenols at lower thresholds (MIC: 46 µg/mL for curcumin) .
Q. What experimental designs address the translational gap between preclinical myopia models and human trials?
- Methodology : Dose-escalation studies in primates, combining optical coherence tomography (OCT) for scleral thickness measurement and RNA-seq to track collagen-related gene expression .
- Key Challenge : Human trials lack safety data; phase I trials must monitor adenosine receptor off-target effects (e.g., cardiovascular parameters) .
Properties
IUPAC Name |
7-methyl-3H-purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-10-2-7-4-3(10)5(11)9-6(12)8-4/h2H,1H3,(H2,8,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWLFWPASULGAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203696 | |
Record name | 7-Methylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60203696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 7-Methylxanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001991 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
552-62-5 | |
Record name | 7-Methylxanthine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=552-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methylxanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methylxanthine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7861 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Methylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60203696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-dihydro-7-methyl-1H-purine-2,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.200 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-METHYLXANTHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9M81NJM6G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 7-Methylxanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001991 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
> 300 °C | |
Record name | 7-Methylxanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001991 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.